![molecular formula C17H17N3O2S B2898726 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide CAS No. 946223-12-7](/img/structure/B2898726.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide
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Overview
Description
This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring . These compounds are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolopyrimidine core, which is a bicyclic system with a thiazole ring fused to a pyrimidine ring . The compound also has dimethyl groups attached to the thiazolopyrimidine core and a benzamide group attached via a nitrogen atom.Chemical Reactions Analysis
Thiazolopyrimidines, including this compound, can undergo a variety of chemical reactions. They possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Synthesis and Chemical Properties
The compound is a derivative of thiazolo[3,2-a]pyrimidines . The synthesis of these derivatives involves methods such as cyclocondensations of 3,4-Dihydropyrimidine-2(1H)-thiones . The chemical properties of these compounds are influenced by the presence of active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .
Crystal Structures
The crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines, a class of compounds to which our compound belongs, have been studied . The presence of the two methyl groups (CH3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activities . This makes them promising scaffolds for the design of new anticancer drugs .
Antibacterial Activity
These compounds have also shown significant antibacterial activities . This suggests their potential use in the development of new antibacterial agents.
Anti-inflammatory Activity
In addition to their antitumor and antibacterial activities, thiazolo[3,2-a]pyrimidine derivatives have also exhibited anti-inflammatory activities .
Drug Discovery
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes these compounds valuable in the field of drug discovery .
Design of New Medicines
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This makes them promising scaffolds for the design of new medicines .
Fungicidal Activities
While there isn’t specific information about the fungicidal activities of our compound, it’s worth noting that aromatic substituted groups in similar compounds have contributed significantly to their fungicidal activities .
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide” are currently unknown . The compound is a heterocyclic molecule containing nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group. .
Mode of Action
Due to the lack of research, the exact mode of action of this compound is currently unknown . The presence of the two methyl groups (CH3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its interaction with its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Preliminary biological studies of similar compounds have shown growth stimulant properties , but it is unclear if this compound would have the same effects.
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-9-5-10(2)7-13(6-9)15(21)19-14-12(4)18-17-20(16(14)22)11(3)8-23-17/h5-8H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAPUMWHJGTISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide |
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